METHYL 7-CYCLOPROPYL-3-[(3-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE -

METHYL 7-CYCLOPROPYL-3-[(3-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Catalog Number: EVT-4956395
CAS Number:
Molecular Formula: C26H22FN3O5
Molecular Weight: 475.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Derivatives of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid are a class of organic compounds that have shown potential pharmacological activities. These compounds are synthetically derived and are often investigated for their potential use as analgesic and sedative agents. [, ]

Synthesis Analysis

The synthesis of these compounds generally involves a multistep process. The papers describe reacting 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid with various amines, typically carrying piperazine moieties with different substituents. This reaction forms the amide bond, which is a key structural feature of these derivatives. [, , ]

Molecular Structure Analysis

These compounds share a common core structure consisting of a pyrido[2,3-d]pyrimidine ring system. The 5-position of this ring system is substituted with a carboxamide group, which is further derivatized with various alkyl or aryl groups. The nature and position of these substituents significantly influence the pharmacological properties of these compounds. [, ]

Ethyl 3-phenyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

  • Compound Description: This compound serves as a central structure in a study exploring the synthesis and properties of N-aryl(pyrimidinyl)piperazinylalkyl derivatives. [] While the paper does not delve into specific biological activities, it highlights the compound's role as a precursor for developing potentially pharmacologically active molecules. []

7-Methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid amides

  • Compound Description: This group of compounds represents a series of derivatives designed and synthesized to investigate their analgesic and sedative properties. [, , , ] The studies demonstrate that these amides exhibit analgesic activity in the "writhing syndrome" test, with some displaying greater potency than acetylsalicylic acid. [, ] Furthermore, many of these derivatives demonstrate significant suppression of spontaneous locomotor activity and prolongation of barbiturate-induced sleep in mice. [, ]

7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d] pyrimidine-6-carboxamide (A484954)

  • Compound Description: A484954 is a selective inhibitor of eukaryotic elongation factor 2 kinase (eEF2K). [] Studies demonstrate that A484954 effectively lowers blood pressure and induces diuresis in spontaneously hypertensive rats (SHR). [] This diuretic effect is attributed to increased renal blood flow and is believed to be mediated, at least in part, by the activation of the nitric oxide (NO)/Nrf2/AT2R pathway. []

Properties

Product Name

METHYL 7-CYCLOPROPYL-3-[(3-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

IUPAC Name

methyl 7-cyclopropyl-3-[(3-fluorophenyl)methyl]-1-(2-methoxyphenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate

Molecular Formula

C26H22FN3O5

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C26H22FN3O5/c1-34-21-9-4-3-8-20(21)30-23-22(18(25(32)35-2)13-19(28-23)16-10-11-16)24(31)29(26(30)33)14-15-6-5-7-17(27)12-15/h3-9,12-13,16H,10-11,14H2,1-2H3

InChI Key

OEOYQGACLMFQPT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4CC4)C(=O)OC)C(=O)N(C2=O)CC5=CC(=CC=C5)F

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4CC4)C(=O)OC)C(=O)N(C2=O)CC5=CC(=CC=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.